molecular formula C14H18N4 B14335820 2,4-Dimethyl-7-piperazin-1-yl-1,8-naphthyridine CAS No. 106851-90-5

2,4-Dimethyl-7-piperazin-1-yl-1,8-naphthyridine

Cat. No.: B14335820
CAS No.: 106851-90-5
M. Wt: 242.32 g/mol
InChI Key: YRGOAYZJMMYXBM-UHFFFAOYSA-N
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Description

2,4-Dimethyl-7-piperazin-1-yl-1,8-naphthyridine is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. This compound is characterized by the presence of a piperazine ring attached to the naphthyridine core, which imparts unique chemical and biological properties. It has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-7-piperazin-1-yl-1,8-naphthyridine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Another approach involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol to form the naphthyridine core .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-catalyzed reactions and eco-friendly solvents is often preferred to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethyl-7-piperazin-1-yl-1,8-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted naphthyridines and piperazine derivatives, which can be further utilized in medicinal chemistry .

Scientific Research Applications

2,4-Dimethyl-7-piperazin-1-yl-1,8-naphthyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-7-piperazin-1-yl-1,8-naphthyridine involves its interaction with specific molecular targets, such as serotonin type-3 receptors (5-HT3). It acts as an antagonist, blocking the receptor and thereby exerting its antidepressant effects . The compound’s ability to modulate neurotransmitter pathways makes it a promising candidate for further pharmacological studies.

Comparison with Similar Compounds

Uniqueness: 2,4-Dimethyl-7-piperazin-1-yl-1,8-naphthyridine stands out due to its specific substitution pattern on the naphthyridine core, which imparts unique chemical reactivity and biological activity. Its dual role as an antidepressant and antiviral agent highlights its versatility and potential for therapeutic applications .

Properties

CAS No.

106851-90-5

Molecular Formula

C14H18N4

Molecular Weight

242.32 g/mol

IUPAC Name

2,4-dimethyl-7-piperazin-1-yl-1,8-naphthyridine

InChI

InChI=1S/C14H18N4/c1-10-9-11(2)16-14-12(10)3-4-13(17-14)18-7-5-15-6-8-18/h3-4,9,15H,5-8H2,1-2H3

InChI Key

YRGOAYZJMMYXBM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=N2)N3CCNCC3)C

Origin of Product

United States

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